2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide
Overview
Description
2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group at the 5-position and an acetamide group at the 2-position, which is further substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-pyridinecarboxylic acid.
Amidation: The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amine Addition: The acyl chloride is then reacted with methylamine (CH₃NH₂) to form the desired amide product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(methylamino)-N-(pyridin-2-yl)acetamide: Lacks the methyl group at the 5-position of the pyridine ring.
N-(5-methylpyridin-2-yl)acetamide: Lacks the methylamino group.
2-(ethylamino)-N-(5-methylpyridin-2-yl)acetamide: Has an ethylamino group instead of a methylamino group.
Uniqueness
2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide is unique due to the presence of both the methylamino and 5-methylpyridine moieties, which can confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-3-4-8(11-5-7)12-9(13)6-10-2/h3-5,10H,6H2,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREWFIYFJIZHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019385-30-8 | |
Record name | 2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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